

# Phenylglyoxylic Acid-13C8: A Technical Guide to Commercial Availability, Purity, and Analysis

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## Compound of Interest

Compound Name: Phenylglyoxylic acid-13C8

Cat. No.: B15554852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, purity, synthesis, and analysis of **Phenylglyoxylic acid-13C8**. This isotopically labeled compound is a critical tool in metabolism, pharmacokinetic, and environmental fate studies, serving as an internal standard for the quantification of its unlabeled counterpart.

## Commercial Availability

**Phenylglyoxylic acid-13C8** is available from a limited number of specialized chemical suppliers that focus on isotopically labeled compounds and analytical standards. The primary suppliers identified are LGC Standards (which distributes products from Toronto Research Chemicals - TRC) and Clearsynth.

Supplier	Product Code	Availability	Notes
LGC Standards / Toronto Research Chemicals	TRC-P327504	In stock	Typically sold in small quantities (e.g., 1 mg, 10 mg). A Certificate of Analysis is provided with the product.
Clearsynth	Custom Synthesis	Available on request	Clearsynth offers custom synthesis for isotopically labeled compounds, including Phenylglyoxylic acid- <sup>13</sup> C <sub>8</sub> .

## Purity and Isotopic Enrichment

The purity of **Phenylglyoxylic acid-<sup>13</sup>C<sub>8</sub>** is a critical parameter for its use as an internal standard. Suppliers of high-purity stable isotope-labeled compounds provide a detailed Certificate of Analysis (CoA) with each batch. This document contains quantitative data on both the chemical and isotopic purity of the material. While a specific CoA for **Phenylglyoxylic acid-<sup>13</sup>C<sub>8</sub>** is proprietary to the supplier and provided upon purchase, a representative summary of the expected purity specifications is presented below, based on typical data for similar stable isotope-labeled standards from reputable sources.

Table 1: Representative Purity Specifications for **Phenylglyoxylic acid-<sup>13</sup>C<sub>8</sub>**

Parameter	Specification	Method
Chemical Purity		
Purity by HPLC	≥98%	High-Performance Liquid Chromatography (HPLC)
Residual Solvents	Conforms to specifications	Gas Chromatography (GC) or $^1\text{H}$ NMR
Water Content	Conforms to specifications	Karl Fischer Titration
Isotopic Purity		
Isotopic Enrichment	≥99 atom % $^{13}\text{C}$	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Distribution	Predominantly the $^{13}\text{C}_8$ species	Mass Spectrometry (MS)

## Experimental Protocols

### Plausible Synthetic Route for Phenylglyoxylic acid- $^{13}\text{C}_8$

A plausible synthetic route for **Phenylglyoxylic acid- $^{13}\text{C}_8$**  starts from commercially available Benzene- $^{13}\text{C}_6$ . The synthesis involves the introduction of the two-carbon side chain containing the remaining two  $^{13}\text{C}$  atoms. A potential multi-step synthesis is outlined below, adapted from known methods for preparing aromatic keto acids.

#### Step 1: Friedel-Crafts Acylation of Benzene- $^{13}\text{C}_6$

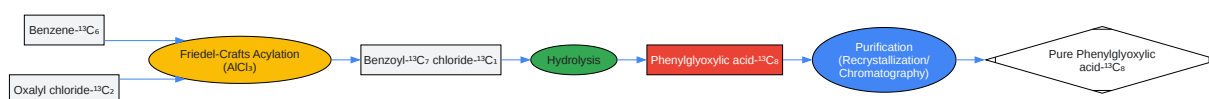
Benzene- $^{13}\text{C}_6$  is reacted with Oxalyl chloride- $^{13}\text{C}_2$  in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), to form Benzoyl- $^{13}\text{C}_7$  chloride- $^{13}\text{C}_1$ .

#### Step 2: Hydrolysis of the Acyl Chloride

The resulting Benzoyl- $^{13}\text{C}_7$  chloride- $^{13}\text{C}_1$  is then carefully hydrolyzed to yield **Phenylglyoxylic acid- $^{13}\text{C}_8$** .

Detailed Methodology:

- To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add Benzene- $^{13}\text{C}_6$ .
- Slowly add Oxalyl chloride- $^{13}\text{C}_2$  to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable technique (e.g., TLC or GC-MS).
- The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then subjected to hydrolysis by treatment with water or a mild aqueous base, followed by acidification to yield **Phenylglyoxylic acid- $^{13}\text{C}_8$** .
- The final product is purified by recrystallization or column chromatography.



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Caption: Plausible synthetic workflow for **Phenylglyoxylic acid- $^{13}\text{C}_8$** .

## Analytical Workflow for Purity Determination

The chemical and isotopic purity of **Phenylglyoxylic acid- $^{13}\text{C}_8$**  is typically assessed using a combination of chromatographic and spectroscopic techniques.

### 1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

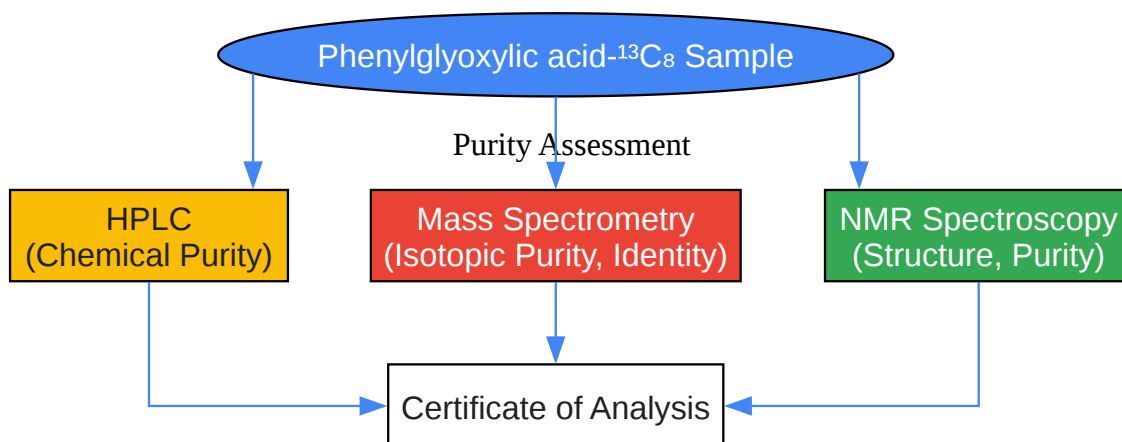
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
- Detection: UV detection at a wavelength of approximately 254 nm.
- Procedure: A known concentration of the **Phenylglyoxylic acid- $^{13}\text{C}_8$**  sample is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.

### 2. Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation:

- Technique: High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination and isotopic distribution analysis.
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
- Procedure: A solution of the sample is infused into the mass spectrometer. The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the molecule. The relative intensities of the peak corresponding to the fully  $^{13}\text{C}_8$ -labeled molecule and the peaks for molecules with fewer  $^{13}\text{C}$  atoms are used to calculate the isotopic enrichment.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity:

- $^1\text{H}$  NMR: The absence of significant proton signals confirms a high level of isotopic substitution. Any residual proton signals can be used to identify and quantify proton-containing impurities.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show characteristic signals for the eight carbon atoms, confirming the structure and the positions of the  $^{13}\text{C}$  labels.



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Caption: Analytical workflow for the quality control of **Phenylglyoxylic acid-13C8**.

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